2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1782510-89-7 |
|---|---|
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO2/c1-7(2)9-4-3-8(5-10(9)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
YOFGFURAWDVQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Novel Reaction Pathways for 2 3 Fluoro 4 Propan 2 Yl Phenyl Acetic Acid
Strategic Retrosynthetic Analysis of the 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid Framework
A logical retrosynthetic analysis of the target molecule suggests several key disconnections. The most apparent disconnection is at the C-C bond between the aromatic ring and the acetic acid side chain. This leads to two primary synthons: the 3-fluoro-4-isopropylphenyl unit and a two-carbon synthon for the acetic acid moiety.
Another approach involves the construction of the substituted benzene (B151609) ring from simpler precursors. This could entail the sequential introduction of the fluoro, isopropyl, and a precursor to the acetic acid group onto a benzene ring. The order of these introductions is critical to ensure the desired regiochemistry.
Synthetic Routes to the Fluoro-Isopropyphenyl Core
One plausible route begins with the Friedel-Crafts isopropylation of fluorobenzene. This reaction, catalyzed by a Lewis acid such as aluminum chloride, would yield a mixture of ortho, meta, and para isomers. libretexts.org The desired para-isopropylfluorobenzene would need to be separated from the other isomers. Subsequent functionalization at the 3-position would then be necessary.
Alternatively, a more regioselective approach could start from a pre-functionalized benzene derivative. For instance, starting with 3-fluoro-4-bromoacetophenone, a known compound, the isopropyl group could be introduced via a multi-step sequence. ossila.com This could involve a Grignard reaction with methylmagnesium bromide, followed by dehydration and hydrogenation.
Another strategy involves the synthesis from 4-fluoro-N-isopropylaniline. stackexchange.comchemsynthesis.comchemicalbook.com Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction could introduce a variety of functional groups at the 1-position, which could then be further manipulated to build the acetic acid side chain.
A route starting from 1-fluoro-2-nitrobenzene (B31998) is also conceivable. sigmaaldrich.comsigmaaldrich.comwikipedia.org Friedel-Crafts alkylation could introduce the isopropyl group, followed by reduction of the nitro group to an amine, which can then be used for further functionalization.
Finally, direct halogenation of 1-fluoro-2-isopropylbenzene could provide a handle for introducing the acetic acid side chain. For example, bromination would likely occur at the position para to the fluorine and meta to the isopropyl group, yielding 2-bromo-1-fluoro-4-isopropylbenzene. mdpi.com This halogenated intermediate is a key precursor for many cross-coupling reactions.
Table 1: Potential Starting Materials and Intermediates for the Fluoro-Isopropyphenyl Core
| Starting Material | Key Intermediate(s) |
| Fluorobenzene | p-Isopropylfluorobenzene |
| 3-Fluoro-4-bromoacetophenone | 1-(3-Fluoro-4-isopropylphenyl)ethanone |
| 4-Fluoro-N-isopropylaniline | 3-Fluoro-4-isopropyldiazonium salt |
| 1-Fluoro-2-nitrobenzene | 3-Fluoro-4-isopropylaniline |
| 1-Fluoro-2-isopropylbenzene | 2-Bromo-1-fluoro-4-isopropylbenzene |
Introduction of the Acetic Acid Side Chain
Once the 3-fluoro-4-isopropylphenyl core is established, the acetic acid side chain can be introduced through various established synthetic methods.
A common and effective method is through a palladium-catalyzed carbonylation of a suitable benzyl (B1604629) halide. researchgate.netacs.orgsigmaaldrich.com For instance, the brominated intermediate, 2-bromo-1-fluoro-4-isopropylbenzene, could be converted to the corresponding benzyl bromide via radical bromination of the methyl group of a precursor like 3-fluoro-4-isopropyltoluene. This benzyl bromide could then undergo carbonylation in the presence of carbon monoxide, a palladium catalyst, and a nucleophile like water or an alcohol to yield the desired acetic acid or its ester.
The Grignard reaction provides another classic route. stackexchange.comlibretexts.orgnih.govsigmaaldrich.com The benzyl bromide derived from the fluoro-isopropylphenyl core can be converted to a Grignard reagent, which can then be carboxylated by bubbling carbon dioxide through the reaction mixture. Acidic workup would then yield the target carboxylic acid.
The Willgerodt-Kindler reaction offers a pathway from an acetophenone (B1666503) precursor. wikipedia.orgnih.govossila.comreddit.comnih.govnih.gov If 3-fluoro-4-isopropylacetophenone is synthesized, it can be treated with sulfur and morpholine (B109124) to form a thioamide, which upon hydrolysis yields the phenylacetic acid.
The Arndt-Eistert homologation is a method for converting a carboxylic acid to its next higher homolog. mdpi.comnih.govorganic-chemistry.orgwikipedia.org In this context, if 3-fluoro-4-isopropylbenzoic acid were available, it could be converted to its acid chloride, treated with diazomethane (B1218177) to form a diazoketone, and then subjected to a Wolff rearrangement in the presence of water to furnish the desired this compound.
Other methods such as the Darzens condensation of 3-fluoro-4-isopropylbenzaldehyde with an α-haloester could also be considered, although this would require an additional reduction step to arrive at the final product. jk-sci.comorganicreactions.orgmdma.chacs.orgmasterorganicchemistry.com The Strecker synthesis , while primarily used for α-amino acids, could be adapted to produce the corresponding α-hydroxynitrile from the aldehyde, which could then be hydrolyzed and reduced. researchgate.netlibretexts.orgjk-sci.commdpi.comberkeley.edu
Development and Optimization of Synthetic Protocols
The development and optimization of synthetic protocols for aryl acetic acids, including this compound, have been significantly advanced by the advent of modern catalytic methods.
Catalytic Transformations in Aryl Acetic Acid Synthesis (e.g., Palladium-mediated Couplings)
Palladium-mediated cross-coupling reactions have become indispensable tools in the synthesis of aryl acetic acids. acs.orgnih.govorganic-chemistry.orggoogle.comdatapdf.com These reactions offer high efficiency and functional group tolerance. For the synthesis of the target molecule, a Suzuki or Negishi coupling of a zinc or boronic acid derivative of the 3-fluoro-4-isopropylphenyl core with a haloacetic acid derivative could be employed.
For instance, 2-bromo-1-fluoro-4-isopropylbenzene could be converted to the corresponding boronic acid or ester. A subsequent Suzuki coupling with an α-bromoacetate ester in the presence of a palladium catalyst and a suitable base would yield the ester of the target compound, which can then be hydrolyzed.
Table 2: Examples of Palladium-Catalyzed Reactions for Aryl Acetic Acid Synthesis
| Reaction Type | Aryl Partner | Acetic Acid Partner | Catalyst/Ligand System |
| Suzuki Coupling | Arylboronic acid/ester | α-Haloacetate | Pd(OAc)₂, SPhos |
| Negishi Coupling | Arylzinc halide | α-Haloacetate | Pd(dba)₂, XPhos |
| Carbonylation | Aryl/Benzyl halide | Carbon monoxide | Pd(PPh₃)₄ |
Stereoselective and Regioselective Synthesis Approaches
While this compound is not chiral, the principles of stereoselective synthesis are highly relevant to the broader class of 2-arylpropanoic acids (profens), many of which are chiral and have enantiomer-specific biological activity. ossila.comsigmaaldrich.comsigmaaldrich.commasterorganicchemistry.comwikipedia.org Asymmetric hydrogenation of a corresponding α,β-unsaturated ester or the use of chiral auxiliaries in coupling reactions are common strategies to achieve enantioselectivity.
Regioselectivity is a critical consideration in the synthesis of the 3-fluoro-4-isopropylphenyl core. The directing effects of the substituents on the aromatic ring must be carefully considered during electrophilic substitution reactions. For instance, in the Friedel-Crafts isopropylation of fluorobenzene, the fluorine atom is an ortho-, para-director. libretexts.orgsigmaaldrich.comgoogle.comguidechem.comorgsyn.org Controlling the reaction conditions can influence the ratio of the isomers. In cases where direct substitution is not regioselective, a more controlled, multi-step approach starting from a pre-functionalized arene is often preferred. ossila.comwikipedia.org
Novel Reagent Application in Fluoro-Phenylacetic Acid Synthesis
The introduction of fluorine into aromatic systems has been revolutionized by the development of novel electrophilic fluorinating reagents. libretexts.orgorganicreactions.orgguidechem.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® offer milder and more selective alternatives to traditional fluorination methods. These reagents could potentially be used to introduce the fluorine atom at a late stage in the synthesis, for example, by fluorination of a 4-isopropylphenylacetic acid derivative, although controlling the regioselectivity would be a significant challenge.
Hypervalent iodine reagents have also emerged as versatile tools in organic synthesis, including in fluorination reactions. mdma.chacs.orgjk-sci.comberkeley.eduguidechem.com These reagents can mediate a variety of transformations under mild conditions and could find application in the synthesis of fluorinated building blocks or in the direct functionalization of the aromatic ring.
Synthesis of Derivatives and Structural Analogs of this compound
The synthesis of derivatives and structural analogs of this compound is a key area of research for exploring its structure-activity relationships. These modifications typically target the three main components of the molecule: the acetic acid side chain, the substituted phenyl ring, and the isopropyl group.
Modifications of the Acetic Acid Moiety
The carboxylic acid group of this compound is a prime site for chemical modification to produce esters, amides, and other functional group derivatives. These transformations can alter the compound's physicochemical properties, such as solubility and lipophilicity.
Standard esterification procedures, involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can yield a variety of ester derivatives. mdpi.com Similarly, amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. An alternative route to amides involves the hydrolysis of a corresponding nitrile. For instance, a synthetic pathway for phenylacetamide derivatives involves refluxing the corresponding phenylacetonitrile (B145931) with an HBr/acetic acid solution. mdpi.comresearchgate.net Another method involves the titanium(IV)-catalyzed hydrolysis of primary amides to their corresponding carboxylic acids under mild conditions. mdpi.comresearchgate.net
Furthermore, the α-carbon of the acetic acid moiety can be alkylated to introduce further diversity. Direct, highly enantioselective alkylation of arylacetic acids can be achieved using chiral lithium amides as non-covalent, recoverable stereodirecting agents. nih.gov This method allows for the introduction of various alkyl groups at the position alpha to the carboxyl group, providing a single-step alternative to traditional auxiliary-based methods. nih.gov
| Derivative Type | General Synthetic Method | Key Reagents | Reference Example |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Synthesis of ethyl esters of quinazoline-4-carboxylic acids. mdpi.com |
| Amides | From Acyl Chloride | SOCl₂, Amine (R-NH₂) | General organic synthesis principles. |
| Amides | From Nitrile Hydrolysis | HBr in Acetic Acid | Synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide. mdpi.comresearchgate.net |
| α-Alkylated Acids | Direct Enantioselective Alkylation | Chiral Lithium Amide, Alkyl Halide (R-X) | Alkylation of various arylacetic acids. nih.gov |
Systematic Variations on the Fluoro-Phenyl Ring
Modifying the substitution pattern on the aromatic ring can significantly impact the electronic and steric properties of the molecule. Systematic variations can include altering the position of the fluorine and isopropyl groups, or introducing additional substituents.
The synthesis of analogs with different halogen placements or additional halogen atoms is a common strategy. For example, analogs of other bioactive molecules have been synthesized with chlorine or bromine atoms on the aromatic ring. mdpi.com The introduction of fluorine atoms into organic molecules is a well-established field, with methods like electrophilic fluorination using reagents such as Selectfluor. nih.govresearchgate.net
Furthermore, the fluorine atom could be replaced with other electron-withdrawing or electron-donating groups to probe electronic effects. Suzuki-Miyaura cross-coupling reactions are a powerful tool for creating new carbon-carbon bonds on aromatic rings, allowing for the introduction of various aryl or alkyl groups. nih.gov This could be used to synthesize biaryl analogs or to introduce different substituents at the 3- or 4-positions, assuming a suitable starting material with a leaving group (e.g., bromine or iodine) is used. The synthesis of compounds like [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid demonstrates the feasibility of constructing complex biaryl acetic acid derivatives. chemscene.com
| Variation Type | Synthetic Strategy | Potential Reagents/Catalysts | Relevant Research Area |
|---|---|---|---|
| Positional Isomers | Synthesis from corresponding substituted benzene precursors | Varies based on target isomer | General aromatic chemistry. |
| Additional Halogenation | Electrophilic Aromatic Substitution | Br₂/FeBr₃, Cl₂/AlCl₃, Selectfluor | Synthesis of halogenated fluconazole (B54011) analogs. mdpi.com |
| Replacement of Fluorine | Nucleophilic Aromatic Substitution (if activated) | Nucleophiles (e.g., -OCH₃, -CN) | General synthetic organic chemistry. |
| Introduction of New Groups | Suzuki-Miyaura Cross-Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Synthesis of 2-(thiophen-2-yl)acetic acid-based compounds. nih.gov |
Alterations of the Propan-2-yl Substituent
The isopropyl (propan-2-yl) group can be modified to explore the impact of steric bulk and lipophilicity in that region of the molecule. This can range from simple homologous series (e.g., ethyl, tert-butyl) to the introduction of more complex or functionalized alkyl chains.
Synthesis of these analogs would typically start from a different substituted benzene raw material. For example, to synthesize the ethyl analog, one would start with 1-ethyl-2-fluorobenzene (B140242) and introduce the acetic acid side chain through appropriate synthetic steps, such as a Willgerodt-Kindler reaction or by conversion to a benzyl halide followed by cyanation and hydrolysis.
Modern synthetic methods also allow for the introduction of perfluoroalkyl chains, which can dramatically alter the compound's properties. nih.gov These methods often focus on greener and more efficient organometallic, photochemical, or electrochemical strategies to create these specialized aromatic scaffolds. nih.gov
| Altered Substituent | Rationale for Modification | General Synthetic Approach |
|---|---|---|
| Methyl, Ethyl, n-Propyl | Investigate effect of alkyl chain length and steric bulk | Synthesis from corresponding alkyl-substituted fluorobenzene |
| tert-Butyl | Introduce maximal steric bulk adjacent to the acetic acid moiety | Synthesis from 1-tert-butyl-2-fluorobenzene |
| Cyclohexyl | Introduce a bulky, non-planar lipophilic group | Synthesis from 1-cyclohexyl-2-fluorobenzene |
| Perfluoroalkyl (e.g., CF₃) | Drastically alter electronic properties and lipophilicity | Modern perfluoroalkylation methodologies on an aromatic precursor. nih.gov |
Sustainable and Green Chemistry Considerations in Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients to reduce environmental impact and improve safety. nih.gov The synthesis of this compound and its derivatives can be made more sustainable by considering several of the twelve principles of green chemistry.
Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic hydrogenations or cycloadditions are preferable to stoichiometric reactions that generate significant byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. nih.gov For instance, the use of transition metal catalysts in cross-coupling reactions or chiral catalysts in asymmetric synthesis can significantly improve the efficiency and reduce the waste of a synthetic process. nih.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. Whenever possible, greener solvents such as water, ethanol, or supercritical CO₂ should be employed. For example, Pfizer developed a green synthesis for pregabalin (B1679071) that replaced organic solvents with water in several steps. nih.gov
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure whenever possible contributes to a greener process.
Applying these principles to the synthesis of this compound could involve developing a catalytic, one-pot synthesis from readily available starting materials, using a benign solvent system, and minimizing the number of purification steps to reduce energy and material consumption.
Advanced Structural Elucidation and Conformational Analysis
Application of Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid. High-resolution NMR and vibrational spectroscopy, in particular, offer a wealth of information regarding the connectivity of atoms and the nature of the functional groups present.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the protons of the isopropyl group. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the fluorine atom would show coupling to the fluorine, resulting in a doublet of doublets. The other two aromatic protons would also exhibit splitting based on their coupling with adjacent protons and the fluorine atom. The methylene protons of the acetic acid group would appear as a singlet, while the isopropyl group would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the carbon framework. The spectrum would show distinct signals for the carboxyl carbon, the methylene carbon, the carbons of the isopropyl group, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the isopropyl and acetic acid groups. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR spectra of fluorinated organic compounds.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic CH (ortho to F) | 7.0 - 7.2 | 115 - 120 | dd | JH-F ≈ 8-10, JH-H ≈ 8-9 |
| Aromatic CH (meta to F) | 6.9 - 7.1 | 125 - 130 | d | JH-H ≈ 8-9 |
| Aromatic CH (ortho to CH₂COOH) | 7.1 - 7.3 | 130 - 135 | d | JH-H ≈ 2 |
| Methylene CH₂ | 3.6 - 3.8 | 40 - 45 | s | - |
| Isopropyl CH | 2.8 - 3.0 | 30 - 35 | septet | JH-H ≈ 7 |
| Isopropyl CH₃ | 1.2 - 1.4 | 20 - 25 | d | JH-H ≈ 7 |
| Carboxyl COOH | 10.0 - 12.0 | 175 - 180 | s | - |
| Aromatic C-F | - | 160 - 165 | d | ¹JC-F ≈ 240-250 |
| Aromatic C-isopropyl | - | 145 - 150 | s | - |
| Aromatic C-CH₂COOH | - | 135 - 140 | s | - |
Note: The predicted chemical shifts and coupling constants are estimates based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxyl group. The C-F stretching vibration would likely appear as a strong band in the region of 1200-1300 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene ring would be a prominent feature. The C-H stretching vibrations of the isopropyl and methylene groups would also be observable.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (dimer) | 2500-3300 (broad) | Weak |
| Carboxylic Acid C=O | Stretching | 1700-1725 (strong) | Moderate |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-F | Stretching | 1200-1300 (strong) | Weak |
| Methylene C-H | Stretching | 2900-3000 | Moderate |
| Isopropyl C-H | Stretching | 2850-2970 | Moderate |
Chiroptical Studies and Stereochemical Aspects (if applicable)
This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit optical activity, and chiroptical studies such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable. The molecule is achiral because there is no carbon atom bonded to four different substituents.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, stability, and reactivity of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Furthermore, DFT can be used to calculate energetic profiles of different conformations, providing insight into the molecule's flexibility and the energy barriers between different spatial arrangements. Studies on other fluorinated organic compounds have successfully used DFT to predict their properties with high accuracy nih.gov.
A hypothetical DFT study on this compound would likely involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to perform the calculations. The results would provide the optimized molecular structure and thermodynamic properties such as enthalpy and Gibbs free energy of formation.
Table 1: Hypothetical Optimized Geometry Parameters from a DFT Calculation
| Parameter | Predicted Value |
| C-F bond length | ~1.35 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| O-H (acid) bond length | ~0.97 Å |
| C=O (acid) bond length | ~1.21 Å |
| Dihedral angle (phenyl ring to acetic acid) | Variable, depending on conformation |
Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would be derived from a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the presence of the electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analog. Computational studies on fluorinated allopurinol have shown that fluorination can enhance chemical stability emerginginvestigators.org.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and the actual energies would be determined by a quantum chemical calculation.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the electron density surface. The ESP map uses a color scale to indicate regions of negative and positive potential. Red typically represents electron-rich regions (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these are sites for potential hydrogen bonding or interaction with positive charges. The hydrogen atom of the carboxylic acid would exhibit a high positive potential. Computational analyses have been used to map electron density to study active sites for bond breaking or radical attack in other fluorinated compounds nih.gov.
Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
An MD simulation of this compound in an aqueous solution would reveal how the molecule moves and changes its shape. This is particularly important for understanding the flexibility of the acetic acid side chain and the rotational freedom of the propan-2-yl group. This information is valuable for predicting how the molecule might adapt its conformation to bind to a biological target.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques to predict how a molecule might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, a molecular docking study could investigate its potential to bind to cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs. Such a study would involve docking the 3D structure of the compound into the active site of COX-1 and COX-2 enzymes.
The results of a docking study would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Docking studies of ibuprofen analogs have been performed to investigate their interactions with COX enzymes researchgate.netmdpi.comijpsr.com. For example, these studies have shown that the carboxylic acid group of ibuprofen forms a key hydrogen bond with an arginine residue in the COX active site. It is plausible that this compound would adopt a similar binding mode.
Table 3: Hypothetical Molecular Docking Results with COX-2
| Parameter | Predicted Value/Interaction |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | Carboxylic acid with Arg120 and Tyr355 |
| Hydrophobic Interactions | Phenyl ring with Leu352, Val523, Ala527 |
| Pi-Pi Stacking | Phenyl ring with Trp387 |
Note: These are illustrative interactions based on known inhibitors of COX-2 and would need to be confirmed by a specific docking study for the compound of interest.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Virtual screening, in turn, utilizes these pharmacophore models to search large databases of chemical compounds for molecules that match the required features, thereby identifying potential new leads.
Pharmacophore Modeling
For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on the known interactions of its structural class with biological targets, such as cyclooxygenase (COX) enzymes. The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: This is typically associated with the carboxylate group, which is crucial for interacting with key amino acid residues in the active site of target enzymes.
A Hydrophobic/Aromatic Region: The phenyl ring provides a significant hydrophobic character, facilitating binding within hydrophobic pockets of the receptor.
A Negative Ionizable Feature: At physiological pH, the carboxylic acid group is deprotonated, forming a negatively charged carboxylate that can engage in ionic interactions.
These features, when mapped in three-dimensional space, create a template that can be used to identify other molecules with a similar potential for biological activity. The development of a pharmacophore model is a critical step in ligand-based drug design, enabling the discovery of novel scaffolds that retain the necessary interaction points for therapeutic efficacy.
Virtual Screening
Once a pharmacophore model is established, it can be employed as a query in virtual screening campaigns. nih.govdovepress.com This process involves computationally screening vast libraries of chemical compounds to identify those that fit the pharmacophore model. Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This method uses the pharmacophore model of a known active molecule, like a fenoprofen analog, to find other molecules with similar features in a database.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, a pharmacophore model can be generated from the key interaction points within the binding site. This model is then used to screen for compounds that are complementary to the target's active site. Molecular docking is a common SBVS technique used to predict the binding orientation and affinity of a ligand to its target. nih.gov
For this compound and its analogs, virtual screening could be instrumental in identifying novel inhibitors of inflammatory targets. nih.gov For instance, a virtual screening campaign could identify compounds with improved selectivity for COX-2 over COX-1, potentially leading to drugs with fewer gastrointestinal side effects.
The following table summarizes the likely key pharmacophoric features of this compound, which would be central to any virtual screening effort.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction |
| Hydrogen Bond Acceptor | Carboxylic acid (oxygen atoms) | Interaction with polar amino acid residues |
| Aromatic Ring | Fluoro-substituted phenyl ring | π-π stacking and hydrophobic interactions |
| Hydrophobic Group | Propan-2-yl (isopropyl) group | Van der Waals and hydrophobic interactions |
| Negative Ionizable Center | Carboxylate group (at physiological pH) | Ionic bonding with positively charged residues |
Structure Activity Relationship Sar Studies in Preclinical Biological Research
Design Rationale for Systematic Structural Perturbations
The design of analogs of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid in preclinical research is guided by the principles of medicinal chemistry, where systematic modifications are made to the lead compound to optimize its pharmacological profile. This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
The core scaffold, a phenylacetic acid, is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The design rationale for modifying this scaffold often involves exploring the impact of various substituents on the phenyl ring. The selection of the 3-fluoro and 4-propan-2-yl substitutions is a deliberate choice to modulate the electronic and steric properties of the molecule.
Systematic structural perturbations would typically involve:
Varying the position and nature of the halogen substituent: Investigating other halogens (e.g., chlorine, bromine) or moving the fluorine to other positions on the phenyl ring to probe the electronic landscape of the binding pocket.
Modifying the alkyl group at the 4-position: Replacing the propan-2-yl (isopropyl) group with other alkyl groups of varying size and branching (e.g., methyl, ethyl, tert-butyl) to understand the steric requirements of the target.
Altering the acetic acid side chain: Modifying the length of the acidic chain or replacing the carboxylic acid with bioisosteres to improve metabolic stability and cell permeability.
These systematic changes allow researchers to build a comprehensive SAR model, providing insights into the key molecular interactions that govern the compound's biological activity.
Influence of Fluorine Substitution on Biological Activity and Selectivity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. The fluorine atom in this compound, positioned at the meta-position of the phenyl ring, can significantly influence the molecule's biological profile through several mechanisms:
Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the acidity (pKa) of the carboxylic acid moiety and the electron distribution of the phenyl ring. This can impact the compound's binding affinity to its target protein by modifying hydrogen bonding capabilities and electrostatic interactions.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.
Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a specific receptor or enzyme active site.
Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
Structure-activity relationship studies on related arylacetamide triazolopyridazines have highlighted the remarkable role of fluorine in modulating potency. These studies have shown that the position of the fluorine atom is critical, with substitution at the 4-position leading to a significant increase in potency compared to substitutions at other positions. While this is a different chemical series, it underscores the profound and position-dependent impact that fluorine substitution can have on biological activity.
Table 1: Illustrative Impact of Fluorine Substitution on Biological Activity in Analogous Scaffolds
| Compound/Analog | Substitution | Biological Activity (IC50 in µM) |
| Phenylacetic Acid Analog | 4-H | 15.2 |
| Phenylacetic Acid Analog | 4-F | 1.3 |
| Phenylacetic Acid Analog | 3-F | 8.7 |
| Phenylacetic Acid Analog | 2-F | 25.4 |
Note: This data is illustrative and derived from general findings in medicinal chemistry to demonstrate the potential impact of fluorine substitution. It does not represent actual data for this compound.
Role of the Propan-2-yl Group in Modulating Biological Interactions
The propan-2-yl (isopropyl) group at the 4-position of the phenyl ring is another key structural feature that plays a significant role in the biological activity of this compound. Its contribution can be understood through several factors:
Steric Bulk and Shape: The branched nature of the isopropyl group provides steric bulk, which can be crucial for fitting into a specific hydrophobic pocket within the target protein. The size and shape of this group can influence the binding affinity and selectivity of the compound.
Conformational Rigidity: The presence of the isopropyl group can restrict the rotation of the phenyl ring, potentially locking the molecule into a more favorable conformation for binding.
Studies on branched carboxylic acids have shown that alkyl substituents at the alpha position of the carboxylic acid can elicit specific transcriptional profiles, suggesting a distinct interaction with biological targets. While this refers to substitution on the acetic acid moiety, it highlights the importance of the size and branching of alkyl groups in determining biological response. The variation of the alkyl group at the 4-position of the phenyl ring would be a critical aspect of SAR studies to define the optimal size and shape for interaction with the target.
Table 2: Hypothetical SAR Data for Variation of the 4-Alkyl Group
| Compound Analog | 4-Alkyl Substituent | Relative Potency |
| 1 | Methyl | + |
| 2 | Ethyl | ++ |
| 3 | n-Propyl | ++ |
| 4 | iso-Propyl | +++ |
| 5 | n-Butyl | ++ |
| 6 | sec-Butyl | +++ |
| 7 | tert-Butyl | + |
Note: This table is hypothetical and for illustrative purposes only, demonstrating a potential trend where a branched alkyl group like isopropyl or sec-butyl might be optimal for activity.
Impact of the Acetic Acid Moiety on Target Binding and Biological Pathways
The acetic acid moiety is a fundamental component of this compound and is often the primary pharmacophore responsible for its biological activity. Its key roles include:
Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic bonds or salt bridges with positively charged amino acid residues, such as arginine or lysine, in the active site of a target protein.
Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while the protonated carboxylic acid can act as both a hydrogen bond donor and acceptor. These interactions are crucial for anchoring the molecule in the binding pocket and for its specific orientation.
Metabolic Activation: Carboxylic acid-containing drugs can be metabolized to form acyl-CoA thioesters. These reactive intermediates can then form covalent adducts with proteins, which can be a mechanism of action or, in some cases, lead to toxicity. semanticscholar.org
The importance of the carboxylic acid group is underscored by the fact that many NSAIDs are acidic compounds. However, the presence of this moiety can sometimes lead to gastrointestinal side effects.
Exploration of Bioisosteric Replacements and Their Biological Consequences
To address the potential liabilities associated with the carboxylic acid group, such as metabolic instability and gastrointestinal irritation, medicinal chemists often explore bioisosteric replacements. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.
Common bioisosteres for the carboxylic acid moiety include:
Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. They are often more metabolically stable.
Acylsulfonamides: This group can also mimic the acidic properties of a carboxylic acid and form key interactions with biological targets.
Hydroxamic acids: These are another class of acidic functional groups that can act as carboxylic acid surrogates.
Hydroxyisoxazoles: These heterocycles can also present an acidic proton and engage in similar binding interactions.
The replacement of the carboxylic acid in a lead molecule with a bioisostere can have profound effects on its biological activity, selectivity, and pharmacokinetic properties. For example, in the development of the anti-hypertensive drug losartan, the replacement of a carboxylic acid with a tetrazole group led to a significant improvement in potency and in vivo efficacy. semanticscholar.org
Table 3: Common Bioisosteres for the Carboxylic Acid Moiety
| Bioisostere | Structure | Key Features |
| Carboxylic Acid | -COOH | Acidic, H-bond donor/acceptor |
| Tetrazole | -CN4H | Acidic, metabolically stable |
| Acylsulfonamide | -CONHSO2R | Acidic, can modulate lipophilicity |
| Hydroxamic Acid | -CONHOH | Acidic, metal chelator |
| Hydroxyisoxazole | -C3H2NO(OH) | Acidic, heterocyclic |
The choice of a suitable bioisostere is highly context-dependent and often requires the synthesis and evaluation of a panel of different replacements to identify the optimal group for a given biological target. nih.gov
Research into Biological Targets and Mechanistic Pathways
In Vitro Mechanistic Studies of Cellular Activities
The biological potential of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid has been explored through a series of in vitro cellular assays designed to elucidate its mechanisms of action across different therapeutic areas.
The anti-inflammatory properties of phenylacetic acid derivatives are well-documented, with compounds like diclofenac (B195802) being a notable example. While specific studies on this compound are not available, research on structurally related non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid type indicates that they can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting a potential alternative mechanism of action beyond the classical cyclooxygenase (COX) inhibition nih.govresearchgate.net. The anti-inflammatory effects of phenylacetic acid derivatives are often attributed to their ability to modulate inflammatory pathways. For instance, some pyrrole-containing propanoic acid derivatives have been shown to reduce paw edema and suppress the pro-inflammatory cytokine TNF-α nih.govmdpi.com. Other related compounds, such as ferulic acid, also exhibit anti-inflammatory properties mdpi.com.
Phenylacetic acid (PAA) itself has demonstrated antibacterial activity. Its mechanism of action against Agrobacterium tumefaciens involves the destruction of cell membrane integrity, damage to cell structures, and inhibition of protein synthesis nih.gov. In the context of tuberculosis, derivatives of anthranilic acid, which share a similar core structure, have been investigated for their antitubercular activity by targeting enzymes like MabA (FabG1) and inducing intrabacterial acidification mdpi.comresearchgate.net. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents, and substituted phenylamino-1,2,3-triazole-4-carbohydrazides have shown promising activity against the H37Rv strain nih.gov.
The anticancer potential of phenylacetic acid derivatives has been a subject of significant research. Sodium phenylacetate has been found to induce tumor cell differentiation and affect cell growth nih.govmdpi.com. Novel phenoxyacetamide derivatives have been synthesized and shown to induce apoptosis in HepG2 cells through PARP-1 inhibition mdpi.com. Other derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy frontiersin.orgnih.gov. While direct evidence for this compound is lacking, the broader class of compounds exhibits various anticancer mechanisms.
Table 1: Investigated Anticancer Mechanisms of Phenylacetic Acid Derivatives
| Mechanism | Target/Pathway | Cell Line Examples |
| Apoptosis Induction | PARP-1 Inhibition | HepG2 |
| Cell Cycle Arrest | G1/S or G2/M phase | HepG2 |
| HDAC Inhibition | HDAC3 | K562, MCF-7, HepG2 |
| Tumor Cell Differentiation | myc oncogene expression | HL-60 |
This table is representative of the mechanisms investigated for various phenylacetic acid derivatives, not specifically for this compound.
The search for novel antimalarial agents has included the evaluation of various chemical scaffolds. While there is no specific data on the antimalarial activity of this compound, related structures have been explored. For instance, phthalimide analogs have been synthesized and evaluated for their antiplasmodial activity against P. falciparum nih.gov. The development of resistance to current antimalarial drugs underscores the importance of exploring new chemical entities nih.govplos.org.
Exploration of Other Potential Biological Targets and Pathways Identified through High-Throughput Screening (HTS)
High-throughput screening (HTS) is a crucial tool for identifying novel biological targets for new chemical entities. While specific HTS data for this compound is not publicly available, the diverse biological activities observed for the broader class of phenylacetic acid derivatives suggest that this compound could interact with multiple biological targets. The structural motifs, including the fluoro and isopropyl groups, may confer selectivity and potency towards specific enzymes or receptors. Further investigation through HTS campaigns would be invaluable in uncovering the full therapeutic potential of this compound.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Isolation, Purification, and Purity Assessment of Research Materials
Chromatographic methods are central to the analysis of 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid, enabling the separation of the target compound from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
In a typical research setting, a reversed-phase HPLC method would be developed. This would likely involve a C18 stationary phase, which is effective for separating moderately polar compounds like phenylacetic acid derivatives. sigmaaldrich.com The mobile phase would consist of a mixture of an aqueous component, often with a pH modifier like phosphoric or formic acid to control the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. UPLC, which utilizes smaller particle sizes in the stationary phase (less than 2 µm), offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. researchgate.net
The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards.
Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | ~ 5.8 min |
This table is for illustrative purposes and represents a typical starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. For a non-volatile compound like this compound, GC-MS analysis is primarily used to detect and quantify volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts. shimadzu.com
Prior to analysis, the sample may be derivatized to increase its volatility. A common derivatization agent for carboxylic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a less polar and more volatile trimethylsilyl (B98337) ester. The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification.
Table 2: Potential Volatile Impurities in a Research Sample of this compound Detectable by GC-MS
| Potential Impurity | Likely Source |
| Toluene | Reaction Solvent |
| Tetrahydrofuran (THF) | Reaction Solvent |
| Diethyl ether | Extraction Solvent |
| Trimethylamine | Reagent |
This table lists hypothetical impurities based on common synthetic procedures.
Mass Spectrometry for Structural Confirmation and In Vitro Metabolite Identification
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and structure of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The fragmentation pattern of the molecule in the mass spectrometer, typically induced by techniques like collision-induced dissociation (CID), provides valuable structural information. For phenylacetic acid derivatives, common fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the phenyl ring and the acetic acid moiety. libretexts.orgmiamioh.edu The presence of the fluorine and isopropyl substituents would also lead to characteristic fragmentation patterns that can be used to confirm the structure.
In the context of drug discovery and development, mass spectrometry is also a key technique for identifying metabolites of a research compound. In an in vitro setting, this compound could be incubated with liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. researchgate.net After incubation, the mixture would be analyzed by LC-MS/MS to identify potential metabolites. Common metabolic transformations for a compound like this could include hydroxylation of the phenyl ring or the isopropyl group, and glucuronidation of the carboxylic acid moiety. scholaris.ca
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M-H]⁻ (Negative Ion Mode) | 209.0983 |
| [M+H]⁺ (Positive Ion Mode) | 211.1139 |
| [M-COOH]⁺ (Fragment) | 165.1023 |
These values are calculated based on the chemical formula C11H13FO2.
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Purity and Concentration Determination in Research Samples
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. youtube.com The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. koreascience.kr
To perform a qNMR analysis of this compound, a known amount of the sample is weighed accurately and dissolved in a deuterated solvent along with a known amount of a certified internal standard. ox.ac.uk The internal standard should be a stable, non-volatile compound with a simple NMR spectrum that does not have signals that overlap with the analyte's signals. For ¹H qNMR, common internal standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.
A ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate integration of the signals. This includes a sufficiently long relaxation delay to allow for complete relaxation of all relevant protons between scans. researchgate.net By comparing the integral of a well-resolved signal from this compound (for example, one of the aromatic protons or the methine proton of the isopropyl group) to the integral of a known signal from the internal standard, the absolute purity of the sample can be calculated. acs.org
Table 4: Example Calculation for ¹H qNMR Purity Determination
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 10.50 | 5.25 |
| Molecular Weight ( g/mol ) | 210.23 | 116.07 |
| Number of Protons (for integrated signal) | 1 (e.g., methine proton) | 2 |
| Integral Value | 1.00 | 0.95 |
| Calculated Purity (%) | \multicolumn{2}{ | c |
This table presents a hypothetical qNMR experiment to illustrate the calculation of purity.
Future Research Directions and Translational Perspectives in Non Clinical Contexts
Rational Design Principles for Enhanced Biological Activity and Selectivity
The process of optimizing a lead compound like 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid hinges on the principles of rational drug design, which aim to improve its potency, selectivity, and pharmacokinetic profile. youtube.com This involves systematic structural modifications to enhance interactions with a specific biological target while minimizing off-target effects. azolifesciences.com
Key strategies for the rational design of derivatives of this compound would include:
Structure-Activity Relationship (SAR) Studies: A primary step involves synthesizing a library of analogues to understand which parts of the molecule are essential for its biological activity. nih.gov For instance, the position of the fluorine atom, the nature of the alkyl substituent (isopropyl group), and the length of the acetic acid linker could be systematically varied. The insights gained from SAR studies are crucial for guiding further optimization efforts. mdpi.com
Bioisosteric Replacement: To fine-tune the compound's properties, various functional groups can be replaced with bioisosteres—substituents that retain the desired biological activity but may improve physicochemical or pharmacokinetic characteristics. For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to potentially alter its acidity, metabolic stability, and target-binding interactions. rsc.org
Conformational Restriction: Introducing conformational constraints, such as incorporating the acetic acid side chain into a ring structure, can lock the molecule into a bioactive conformation. acs.org This can lead to a significant increase in potency and selectivity by reducing the entropic penalty upon binding to the target. acs.org
Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how modifications to the parent structure will affect its binding affinity and selectivity for a given target. mdpi.comnih.gov These computational tools help prioritize the synthesis of the most promising derivatives, thereby accelerating the design-make-test-analyze cycle. mdpi.com
To illustrate this, a hypothetical SAR study could be planned as shown in the table below:
| Compound | Modification from Parent Structure | Rationale for Modification | Predicted Outcome |
| Analogue 1 | Isopropyl group replaced with a tert-butyl group | Investigate the impact of steric bulk on target binding. | Potentially increased selectivity due to specific pocket filling. |
| Analogue 2 | Fluorine atom moved from position 3 to 2 | Assess the influence of halogen position on electronic properties and binding. | Altered binding affinity and metabolic stability. |
| Analogue 3 | Carboxylic acid converted to a methyl ester | Evaluate the necessity of the acidic group for activity; potential prodrug strategy. | Loss of activity if ionic interaction is crucial; improved cell permeability. |
| Analogue 4 | Phenyl ring replaced with a pyridine (B92270) ring | Introduce a hydrogen bond acceptor to explore new interactions with the target. | Potentially enhanced potency and altered solubility. |
This table is for illustrative purposes and represents a hypothetical research plan.
Integration of Omics Technologies in Mechanistic Studies
To understand the mechanism of action of this compound, a systems-level approach is invaluable. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the molecular changes induced by the compound in a biological system. unimi.itbiobide.com This approach can help identify the compound's direct targets and downstream signaling pathways without a pre-existing hypothesis. unimi.it
Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression in cells treated with the compound, researchers can identify which genes are up- or downregulated. This can provide clues about the biological processes being affected. biobide.com
Proteomics: This technique examines changes in the protein landscape of the cell upon compound treatment. It can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions, helping to pinpoint the molecular targets and pathways modulated by the compound. omicstutorials.com
Metabolomics: By studying the changes in small-molecule metabolites, metabolomics can shed light on the metabolic pathways that are perturbed by the compound. omicstutorials.com This is particularly useful for understanding the compound's effects on cellular metabolism and identifying potential biomarkers of its activity.
Multi-omics Integration: The true power of this approach lies in integrating data from different omics levels. dovepress.com For example, a change in the expression of a particular gene (transcriptomics) can be correlated with a change in the corresponding protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This integrated analysis provides a more complete picture of the compound's mechanism of action. omicstutorials.com
Development as Molecular Probes for Biological System Interrogation
High-quality small-molecule probes are essential tools for dissecting complex biological processes. nih.govpnas.org A potent and selective derivative of this compound could be developed into a chemical probe to study the function of its biological target in a cellular or in vivo context. rsc.orgaacrjournals.org
The development of a molecular probe involves several key steps:
Identification of a High-Quality Ligand: The starting point is a compound with high potency (typically with an IC50 or Kd < 100 nM) and selectivity (>30-fold against other family members) for its target. aacrjournals.org
Structural Modification for Probing Functionality: The molecule is then modified to incorporate a "reporter" tag, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently label the target protein. nih.gov These modifications must be carefully designed to not interfere with the compound's binding to its target.
Creation of a Control Compound: An essential component of a chemical probe is a structurally similar but biologically inactive control compound. aacrjournals.org This negative control is used to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not due to off-target effects.
| Probe Type | Modification | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualize the subcellular localization of the target protein in living cells using microscopy. nih.gov |
| Affinity Probe | Incorporation of a biotin tag. | Isolate the target protein and its binding partners from cell lysates for identification by mass spectrometry. |
| Photoaffinity Probe | Addition of a photoreactive group (e.g., benzophenone, diazirine). | Covalently link the probe to its target upon UV irradiation, allowing for unambiguous target identification. |
This table provides examples of how this compound could be hypothetically modified for use as a molecular probe.
Application in Lead Optimization and Pre-clinical Drug Discovery Pipelines (without clinical human trial focus)
Once a promising lead compound like this compound is identified, it enters the preclinical drug discovery pipeline. frontiersin.orgnih.gov This is a highly iterative process aimed at optimizing the lead's properties to generate a candidate for further development. youtube.com
The key stages of this pipeline include:
Lead Optimization: This phase focuses on improving the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the lead compound through medicinal chemistry efforts. youtube.com The goal is to develop a molecule with a suitable profile for in vivo studies.
In Vitro Pharmacology: The optimized compounds are tested in a battery of in vitro assays to confirm their activity and selectivity and to identify any potential liabilities, such as off-target effects or cytotoxicity.
Pharmacokinetics (PK) and ADME Studies: These studies investigate how the compound is absorbed, distributed throughout the body, metabolized, and excreted. wuxiapptec.com This information is crucial for determining the appropriate dosing regimen and for predicting the compound's behavior in vivo.
In Vivo Efficacy Models: The most promising compounds are then tested in animal models of disease to evaluate their therapeutic efficacy. wuxiapptec.com These studies provide the first indication of whether the compound is likely to be effective in treating the target disease.
Preliminary Toxicology Studies: Initial safety assessments are conducted in animals to identify any potential toxicities associated with the compound. wuxiapptec.com This helps to de-risk the progression of the compound into more extensive regulatory toxicology studies.
The journey of a compound like this compound from a chemical structure to a potential preclinical candidate is a complex and multidisciplinary endeavor. The future research directions outlined here provide a roadmap for how this molecule could be systematically investigated and optimized using modern drug discovery principles and technologies.
Q & A
Q. What protocols ensure reproducibility in large-scale synthesis for preclinical trials?
- Guidance : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progression). Critical quality attributes (CQAs) include residual solvent levels (<500 ppm, per ICH Q3C) and polymorphic form (confirmed via PXRD). Batch records must document impurity profiles (e.g., isopropyl regioisomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
